molecular formula C19H16ClN5O2S B14976074 2-(4-chlorophenoxy)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Cat. No.: B14976074
M. Wt: 413.9 g/mol
InChI Key: ROQSPGWULMIFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-CHLOROPHENOXY)-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)ACETAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a chlorophenoxy group, a triazolothiadiazole moiety, and an acetamide linkage, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the chlorophenoxy group: This step involves the reaction of 4-chlorophenol with appropriate reagents to introduce the phenoxy group.

    Synthesis of the triazolothiadiazole moiety: This involves the cyclization of suitable precursors under controlled conditions to form the triazolothiadiazole ring.

    Coupling reactions: The final step involves coupling the chlorophenoxy intermediate with the triazolothiadiazole intermediate using acetamide as a linker under specific reaction conditions, such as the presence of catalysts and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Including transition metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Difenoconazole: A fungicide with a similar triazole structure.

    Mefentrifluconazole: Another triazole-based compound with antifungal properties.

Uniqueness

2-(4-CHLOROPHENOXY)-N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C19H16ClN5O2S/c1-11-3-4-13(18-24-25-12(2)22-23-19(25)28-18)9-16(11)21-17(26)10-27-15-7-5-14(20)6-8-15/h3-9H,10H2,1-2H3,(H,21,26)

InChI Key

ROQSPGWULMIFBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.